molecular formula C11H10F2N4S B8742832 2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine

2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine

Cat. No.: B8742832
M. Wt: 268.29 g/mol
InChI Key: VMLNQOIISKHWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C11H10F2N4S and its molecular weight is 268.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F2N4S

Molecular Weight

268.29 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methylsulfanyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C11H10F2N4S/c12-7-3-1-2-6(10(7)13)5-18-11-16-8(14)4-9(15)17-11/h1-4H,5H2,(H4,14,15,16,17)

InChI Key

VMLNQOIISKHWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-diamino-2-pyrimidinethiol (7.3 g) was dissolved in DMSO (100 ml) at room temperature under an atmosphere of nitrogen. Potassium tert-butoxide (1M in THF, 48.3 ml) was added followed by 2,3-difluorobenzyl-bromide (10.0 g). The mixture was stirred for 2 hours at room temperature. The reaction mixture was then partitioned between ethyl acetate and ammonium chloride. The organic phase was washed with ammonium chloride (3×) and brine, then dried over magnesium sulphate and evaporated to give the subtitled product as a white solid (12.2 g)
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

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